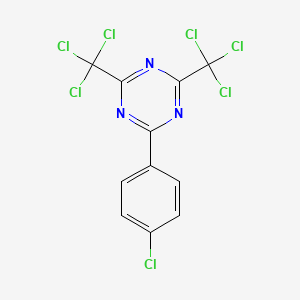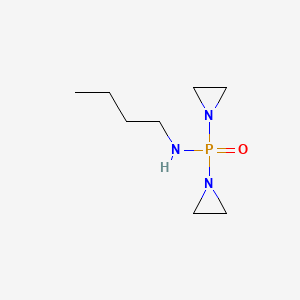![molecular formula C11H6ClN3 B14170225 6-Chloropyrido[2,3-c][1,5]naphthyridine CAS No. 923012-51-5](/img/structure/B14170225.png)
6-Chloropyrido[2,3-c][1,5]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyrido[2,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are characterized by their unique structure, which includes a pyridine ring fused to a naphthyridine ring. This specific compound has a chlorine atom attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[2,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the desired naphthyridine compound as a yellowish solid.
Another approach involves the use of classical synthetic protocols such as the Friedländer, Skraup, and Semmler-Wolff reactions . These methods typically involve the condensation of appropriate starting materials under specific reaction conditions to form the naphthyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloropyrido[2,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides. Substitution reactions result in the formation of various substituted naphthyridines.
Aplicaciones Científicas De Investigación
6-Chloropyrido[2,3-c][1,5]naphthyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Chloropyrido[2,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-c][1,5]naphthyridine: Lacks the chlorine atom, which can result in different reactivity and biological activity.
6-Bromopyrido[2,3-c][1,5]naphthyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
6-Fluoropyrido[2,3-c][1,5]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Chloropyrido[2,3-c][1,5]naphthyridine is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can be used to study the effects of halogen substitution on the properties of naphthyridine derivatives.
Propiedades
Número CAS |
923012-51-5 |
|---|---|
Fórmula molecular |
C11H6ClN3 |
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
6-chloropyrido[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-10-7(3-1-5-14-10)9-8(15-11)4-2-6-13-9/h1-6H |
Clave InChI |
HZTXCMCFQDFXQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=NC(=C2N=C1)Cl)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)


![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)
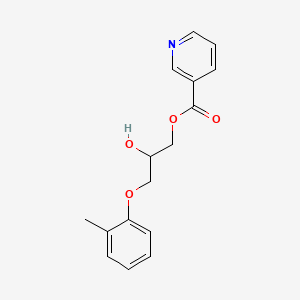
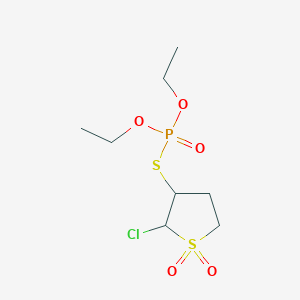
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
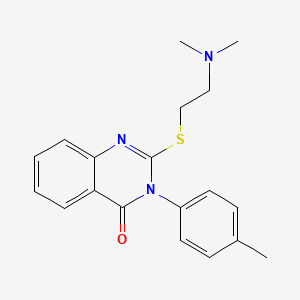
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)

